5-Chloro-2-nitropyridin-3-ol

Descripción general

Descripción

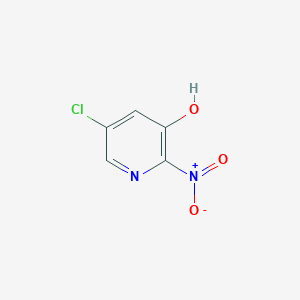

5-Chloro-2-nitropyridin-3-ol: is an organic compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitropyridin-3-ol typically involves the nitration of 5-chloro-3-hydroxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: 5-Chloro-2-nitropyridin-3-ol can undergo reduction reactions to form 5-chloro-2-aminopyridin-3-ol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: Although less common, the hydroxyl group in this compound can be oxidized to form a corresponding ketone or aldehyde.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 5-Chloro-2-aminopyridin-3-ol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Corresponding ketones or aldehydes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

5-Chloro-2-nitropyridin-3-ol serves as an intermediate in the synthesis of numerous heterocyclic compounds. It is utilized as a building block for the preparation of complex molecules that find applications in pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions makes it valuable for developing new chemical entities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference Year |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form derivatives | 2024 |

| Oxidation | Can be oxidized to form more complex nitropyridine derivatives | 2023 |

| Reduction | Undergoes reduction to yield amino derivatives | 2024 |

Biological Research

In biological studies, this compound is used to investigate the effects of nitro and chloro substituents on the biological activity of pyridine derivatives. Its derivatives have shown potential as enzyme inhibitors, which are crucial for drug development.

Case Study: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound derivatives on specific enzymes involved in cancer metabolism. The findings indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents against cancer .

Medicinal Chemistry

The compound is being explored for its potential in medicinal chemistry, particularly in developing new drugs with antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with biological targets effectively.

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Industrial Applications

In industry, this compound is utilized in producing dyes, pigments, and other specialty chemicals. Its reactive nature allows for modifications that enhance the properties of final products.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-nitropyridin-3-ol depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The chlorine and hydroxyl groups can also influence the compound’s reactivity and binding affinity to molecular targets. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

5-Chloro-3-nitropyridin-2-ol: Similar structure but with different positions of the nitro and hydroxyl groups.

2-Chloro-4-nitropyridin-3-ol: Another isomer with different substitution patterns.

4-Chloro-2-nitropyridin-3-ol: Differently substituted pyridine derivative.

Uniqueness: 5-Chloro-2-nitropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position and the hydroxyl group at the 3-position can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Actividad Biológica

5-Chloro-2-nitropyridin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position. Its molecular formula is CHClNO, with a molecular weight of approximately 175.56 g/mol. The unique arrangement of these functional groups contributes to its chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antimicrobial , anticancer , and enzyme inhibition properties:

- Antimicrobial Activity : Studies indicate that nitropyridine derivatives can exhibit significant antimicrobial activity due to their ability to disrupt cellular processes in bacteria and fungi. The nitro group is known to undergo bioreduction, leading to reactive intermediates that can damage cellular components.

- Anticancer Properties : Research has highlighted the potential of this compound in cancer treatment. For instance, derivatives of nitropyridines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways, including the downregulation of anti-apoptotic proteins .

The mechanisms through which this compound exerts its biological effects are diverse:

- Nitro Group Bioreduction : The nitro group can be reduced in biological systems, generating reactive species that interact with nucleic acids and proteins, leading to cytotoxic effects.

- Enzyme Inhibition : This compound has been explored as an enzyme inhibitor. For instance, it has shown potential in inhibiting urease activity, which is crucial for nitrogen metabolism in various organisms .

- Cell Cycle Interference : It may interfere with cell cycle progression, particularly in cancer cells, promoting apoptosis through mechanisms such as upregulation of pro-apoptotic proteins like BAX .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer properties of nitropyridine derivatives, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated a dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed via flow cytometry analyses . The mechanism was linked to alterations in the expression levels of key regulatory proteins involved in apoptosis.

Propiedades

IUPAC Name |

5-chloro-2-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSYKYYBXLVPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.